molecular formula C13H15NO2 B11788097 5-(Allyloxy)-3,3-dimethylindolin-2-one

5-(Allyloxy)-3,3-dimethylindolin-2-one

Cat. No.: B11788097
M. Wt: 217.26 g/mol
InChI Key: HHFZKBRQSPHGLX-UHFFFAOYSA-N
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Description

5-(Allyloxy)-3,3-dimethylindolin-2-one is an organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of an allyloxy group attached to the indolin-2-one core. Indolin-2-ones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allyloxy)-3,3-dimethylindolin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(Allyloxy)-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or acids, while reduction can produce various reduced derivatives .

Scientific Research Applications

5-(Allyloxy)-3,3-dimethylindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Allyloxy)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Allyloxy)-3,3-dimethylindolin-2-one is unique due to its indolin-2-one core, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3,3-dimethyl-5-prop-2-enoxy-1H-indol-2-one

InChI

InChI=1S/C13H15NO2/c1-4-7-16-9-5-6-11-10(8-9)13(2,3)12(15)14-11/h4-6,8H,1,7H2,2-3H3,(H,14,15)

InChI Key

HHFZKBRQSPHGLX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OCC=C)NC1=O)C

Origin of Product

United States

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